Structural Differentiation: 2-Methylcyclopropyl Substitution Versus Unsubstituted Cyclopropyl Analogs
N-(4-aminophenyl)-N-(2-methylcyclopropyl)acetamide incorporates a 2-methylcyclopropyl moiety that distinguishes it from the unsubstituted N-cyclopropyl analog (N-(4-aminophenyl)-N-cyclopropylacetamide, CAS 482308-20-3) and the 2-phenylcyclopropylamine scaffold. The 2-methyl group introduces steric bulk absent in the cyclopropyl comparator, which alters the conformational landscape and may influence binding pocket accommodation in LSD1 and MAO active sites [1]. In related N-alkylated 2-PCPA series, N-substituent modifications enhanced LSD1 potency by 2.0- to 2.6-fold relative to the parent S2101 scaffold, demonstrating that structural variations at this position produce quantifiable functional consequences [2].
| Evidence Dimension | Structural feature: cyclopropyl substituent |
|---|---|
| Target Compound Data | 2-methylcyclopropyl substituent on N-(4-aminophenyl) acetamide scaffold |
| Comparator Or Baseline | N-(4-aminophenyl)-N-cyclopropylacetamide (CAS 482308-20-3): unsubstituted cyclopropyl; trans-2-phenylcyclopropylamine (2-PCPA): unsubstituted amino group |
| Quantified Difference | N-alkylated 2-PCPA derivatives exhibit 2.0- to 2.6-fold LSD1 potency enhancement relative to parent S2101 scaffold |
| Conditions | In vitro LSD1 inhibition assays; structural analysis by X-ray co-crystallography with LSD1 |
Why This Matters
Procurement of this specific methyl-substituted analog ensures structural fidelity for SAR studies where cyclopropyl substitution pattern directly correlates with target engagement potency.
- [1] Guibourt N, Ortega Munoz A, Castro-Palomino Laria J. Oxidase inhibitors and their use. US Patent 8,524,717. September 3, 2013. View Source
- [2] Niwa H, et al. Development and structural evaluation of N-alkylated trans-2-phenylcyclopropylamine-based LSD1 inhibitors. ChemMedChem. 2020;15(9):787-793. View Source
